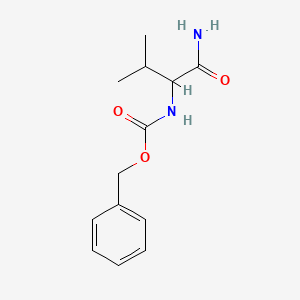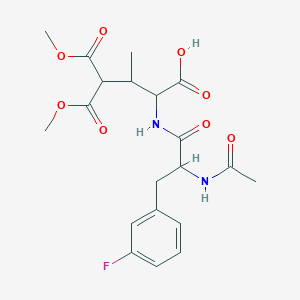
Molecular sieves 4A
描述
Molecular sieves 4A are a type of synthetic zeolite, specifically an alkali metal aluminosilicate. They are characterized by their uniform pore size of approximately 4 angstroms (0.4 nanometers), which allows them to selectively adsorb molecules based on size. The primary component of this compound is sodium aluminosilicate, which forms a crystalline structure with interconnected cavities. These sieves are widely used for their ability to adsorb water and other small molecules, making them valuable in various industrial and laboratory applications .
准备方法
Synthetic Routes and Reaction Conditions
Molecular sieves 4A are typically synthesized through a hydrothermal process. The primary raw materials include sodium silicate, sodium aluminate, and water. The synthesis involves mixing these components under controlled conditions to form a gel, which is then crystallized at elevated temperatures and pressures. The general reaction can be represented as follows:
Na2O⋅Al2O3⋅2SiO2⋅H2O→Na2O⋅Al2O3⋅2SiO2⋅H2O
The crystallization process typically occurs at temperatures ranging from 80°C to 100°C and can take several hours to days, depending on the desired purity and crystallinity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrothermal synthesis in reactors. The process begins with the preparation of a precursor gel, which is then transferred to autoclaves for crystallization. After crystallization, the product is filtered, washed, and dried to obtain the final molecular sieve powder. The drying process is crucial to remove any residual water and activate the sieves for adsorption applications .
化学反应分析
Types of Reactions
Molecular sieves 4A primarily undergo adsorption reactions, where they selectively adsorb small molecules such as water, ammonia, carbon dioxide, and hydrogen sulfide. These sieves do not typically participate in traditional chemical reactions like oxidation, reduction, or substitution. Instead, their primary function is to act as a physical adsorbent .
Common Reagents and Conditions
The adsorption capacity of this compound is influenced by factors such as temperature, pressure, and the presence of competing molecules. For instance, they are highly effective in drying solvents and gases under ambient conditions. In catalytic applications, this compound can be used as supports for metal catalysts, such as palladium, to facilitate various organic reactions .
Major Products Formed
The major products formed during the use of this compound are typically the purified or dried substances from which water or other small molecules have been removed. For example, in the drying of solvents, the primary product is the anhydrous solvent .
科学研究应用
Molecular sieves 4A have a wide range of applications in scientific research and industry:
Chemistry: Used as desiccants to dry solvents and gases, and as supports for catalysts in organic synthesis.
Biology: Employed in the purification of biological samples by removing water and other impurities.
Medicine: Utilized in the preparation of pharmaceutical products by ensuring the removal of moisture and other contaminants.
Industry: Applied in the refining and purification of natural gas, liquefied petroleum gas, and other industrial gases. .
作用机制
The primary mechanism by which molecular sieves 4A exert their effects is through selective adsorption. The uniform pore size of 4 angstroms allows them to adsorb molecules smaller than this size while excluding larger molecules. This selective adsorption is driven by the physical interaction between the molecules and the internal surface of the sieves. The high surface area and the presence of sodium ions within the crystalline structure enhance the adsorption capacity .
相似化合物的比较
Molecular sieves 4A are part of a broader family of molecular sieves, each with different pore sizes and adsorption properties. Some similar compounds include:
Molecular sieves 3A: These have a pore size of 3 angstroms and are used to adsorb smaller molecules such as water and ammonia.
Molecular sieves 5A: With a pore size of 5 angstroms, these sieves can adsorb larger molecules like carbon dioxide and hydrocarbons.
Molecular sieves 13X: These have a pore size of approximately 10 angstroms and are used for the adsorption of even larger molecules
The uniqueness of this compound lies in their optimal pore size for a wide range of applications, particularly in drying and purification processes. Their ability to selectively adsorb molecules based on size makes them versatile and highly effective in various scientific and industrial applications .
属性
IUPAC Name |
2-[[2-acetamido-3-(3-fluorophenyl)propanoyl]amino]-5-methoxy-4-methoxycarbonyl-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O8/c1-10(15(19(28)30-3)20(29)31-4)16(18(26)27)23-17(25)14(22-11(2)24)9-12-6-5-7-13(21)8-12/h5-8,10,14-16H,9H2,1-4H3,(H,22,24)(H,23,25)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUZEZRZKVMAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)C(=O)OC)C(C(=O)O)NC(=O)C(CC1=CC(=CC=C1)F)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown odorless pellets or beads; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Zeolite ms 4A | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18272 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
70955-01-0 | |
| Record name | Zeolites, 4A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


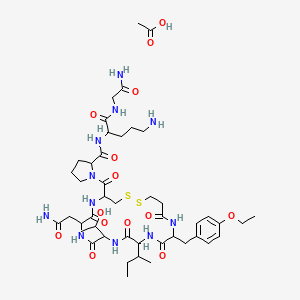
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[5-[5-[4,5-dihydroxy-3-[3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyloxy]-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13389771.png)
![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13389776.png)
![(3aR,6S)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B13389777.png)
![2-[[16-(1,3-Dicarboxypropylamino)-16-oxohexadecanoyl]amino]pentanedioic acid](/img/structure/B13389778.png)
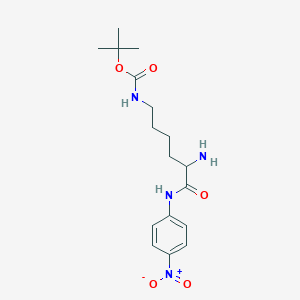
![Ethanol, 2-[[(3AR,4S,6R,6AS)-6-[7-chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-D]pyrimidin-3-YL]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-YL]oxy]-](/img/structure/B13389805.png)
![2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone](/img/structure/B13389807.png)
![Methyl (5S,8S,10aR)-5-(Boc-amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B13389812.png)

![sodium;2-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]-5-sulfobenzenesulfonate](/img/structure/B13389818.png)
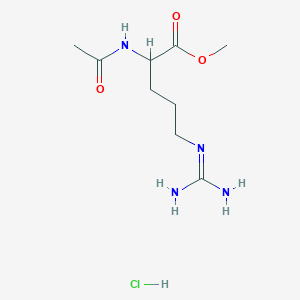
![6-[[8a-(Acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13389823.png)
